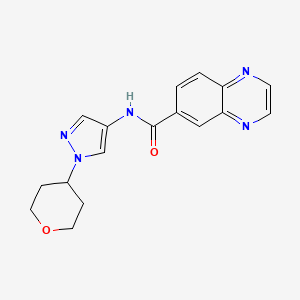
(4-((2,4-Dimetilfenil)amino)-6-fluoroquinolin-3-il)(piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24FN3O and its molecular weight is 377.463. The purity is usually 95%.
BenchChem offers high-quality (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Derivados de Piperidina: El compuesto pertenece a la familia de la piperidina, que juega un papel crucial en el diseño de fármacos. Los investigadores han estudiado sus derivados para posibles aplicaciones farmacéuticas .
- Inhibidores Competitivos de ATP: La optimización de la sustitución lipofílica condujo a inhibidores competitivos de ATP, nanomolares. Estos compuestos inhiben selectivamente PKB (proteína quinasa B) sobre quinasas estrechamente relacionadas como PKA .
- Piperidinas Sintéticas: Los científicos han explorado las piperidinas sintéticas por su actividad biológica. Estos compuestos sirven como bloques de construcción para el desarrollo de fármacos .
- Piperidinas Naturales: También se han estudiado productos naturales que contienen unidades de piperidina. Se han investigado sus propiedades farmacológicas y su potencial como fármacos líderes .
- Síntesis Rápida y Económicamente Eficaz: Los investigadores buscan desarrollar métodos eficientes para sintetizar piperidinas sustituidas. Los enfoques novedosos incluyen ciclización, cicloadición, anulación y reacciones multicomponentes .
- Estrategias de Funcionalización: Las revisiones han cubierto métodos específicos para la síntesis y funcionalización de piperidina .
- Ciclo de Piperidina: El heterociclo de piperidina de seis miembros, que contiene un nitrógeno y cinco átomos de carbono, es frecuente en las estructuras farmacéuticas. Su síntesis sigue siendo un objetivo clave en la química orgánica .
- Agentes Anticancerígenos: Los investigadores exploran el potencial de los compuestos que contienen piperidina como agentes anticancerígenos. Sus estructuras únicas pueden ofrecer nuevas vías terapéuticas .
- Trastornos Neurológicos: Las investigaciones sobre moléculas a base de piperidina para tratar afecciones neurológicas están en curso .
Química Medicinal y Diseño de Fármacos
Actividad Biológica y Farmacología
Métodos de Síntesis Química
Química Heterocíclica
Posibles Terapéuticos
Propiedades
IUPAC Name |
[4-(2,4-dimethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-15-6-8-20(16(2)12-15)26-22-18-13-17(24)7-9-21(18)25-14-19(22)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNDFYVZOYYNPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
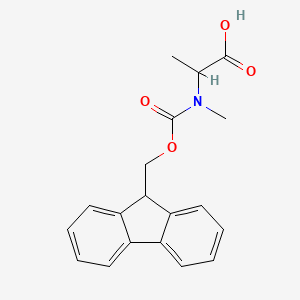
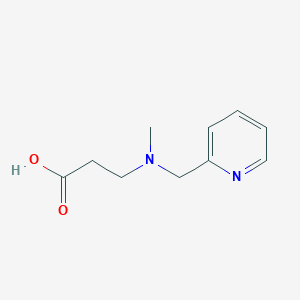
![3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2394547.png)
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)
![N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2394549.png)
![3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one](/img/structure/B2394550.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)
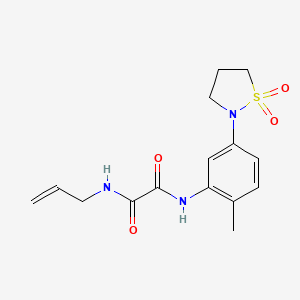
![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)

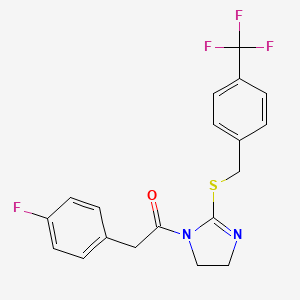
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
